molecular formula C21H19NO7S B2929412 diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate CAS No. 361478-88-8

diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate

Cat. No.: B2929412
CAS No.: 361478-88-8
M. Wt: 429.44
InChI Key: LZOKEPGZHPDFCA-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate is a synthetic thiophene-based derivative featuring a chromene-2-carboxamido substituent at the 5-position of the thiophene core. Chromene (benzopyran) moieties are known for their biological relevance, including anti-inflammatory, antimicrobial, and anticancer activities, often attributed to their aromatic and planar structure, which facilitates π-π stacking interactions with biological targets . The thiophene dicarboxylate scaffold is a versatile platform for drug design due to its ability to accommodate diverse functional groups, enabling modulation of physicochemical and pharmacological properties. This article provides a comparative analysis of this compound with structurally related derivatives, focusing on substituent effects, binding affinities, and biological activities.

Properties

IUPAC Name

diethyl 3-methyl-5-[(4-oxochromene-2-carbonyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO7S/c1-4-27-20(25)16-11(3)17(21(26)28-5-2)30-19(16)22-18(24)15-10-13(23)12-8-6-7-9-14(12)29-15/h6-10H,4-5H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOKEPGZHPDFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common synthetic route includes the following steps:

  • Formation of the Thiophene Core: : This can be achieved through the reaction of 3-methylthiophene with appropriate reagents to introduce the carboxylate groups.

  • Introduction of the Chromene Moiety: : The chromene group can be introduced through a series of reactions involving the condensation of appropriate precursors.

  • Amidation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at various positions on the thiophene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

  • Medicine: : Potential therapeutic applications could be explored, especially in the development of new drugs.

  • Industry: : It may be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism by which diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of thiophene dicarboxylates are heavily influenced by the substituent at the 5-position. Key analogs and their substituents include:

Compound Name Substituent Molecular Weight Key Properties/Activities References
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate Trifluoroacetyl 367.29 g/mol Binding energy: -5.7 kcal/mol (vs. AvrRps4 protein); 2 hydrogen bonds; Lipinski-compliant
Diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido)thiophene-2,4-dicarboxylate Tetrahydropyrimidine-thione 469.52 g/mol Anti-proliferative, antimicrobial activities; inactive against E. coli
2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate Phenoxycarbonyl 377.41 g/mol Commercial availability; structural simplicity
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Acetamido 283.33 g/mol Planar crystal structure; N–H⋯O and C–H⋯O hydrogen bonds
3-Methyl-5-[(3-methyl-isoxazole-5-carbonyl)-amino]-thiophene-2,4-dicarboxylic acid diethyl ester Isoxazole-carbonyl 366.39 g/mol Heterocyclic substituent; potential for enhanced target specificity

Key Findings and Analysis

Trifluoroacetyl Derivative
  • Binding Affinity : Exhibited near-antibiotic activity with a binding energy of -5.7 kcal/mol against the AvrRps4 effector protein, comparable to ampicillin (-5.8 kcal/mol) .
  • Hydrogen Bonding : Forms two hydrogen bonds (ASN236, ARG199), critical for stabilizing protein-ligand interactions .
  • Drug-Likeness: Complies with Lipinski’s Rule of Five (MW < 500, logP < 5, H-bond donors/acceptors ≤ 5/10), suggesting favorable oral bioavailability .
Tetrahydropyrimidine-Thione Derivative
  • Activity : Demonstrated anti-proliferative and antimicrobial effects but lacked efficacy against E. coli, highlighting substituent-dependent target specificity .
Phenoxycarbonyl and Acetamido Derivatives
Isoxazole and Chromene Derivatives
  • Chromene-Carboxamido (Target Compound) : The chromene moiety’s fused aromatic system may improve binding via π-π stacking but could increase molecular weight and logP, reducing solubility.

Biological Activity

Diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by multiple functional groups including a thiophene ring and a chromene moiety, contributing to its diverse biological properties. Its IUPAC name is this compound, with a molecular formula of C19_{19}H19_{19}N1_{1}O5_{5}S1_{1}.

Research indicates that this compound primarily targets Cyclin-Dependent Kinase 2 (CDK2) . The inhibition of CDK2 disrupts the cell cycle regulation pathway, which can lead to apoptosis in cancer cells. This mechanism is crucial in the development of anti-cancer therapies.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. In vitro assays have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's ability to induce cell death through CDK2 inhibition has been highlighted in several studies.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-710
HCT-11615
A54912

Antibacterial Activity

The compound has also shown antibacterial properties, with activity against both Gram-positive and Gram-negative bacteria. In comparative studies, it exhibited better efficacy than traditional antibiotics such as ampicillin.

Table 2: Antibacterial Activity

BacteriaMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Case Studies

A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and found that modifications to the chromene moiety significantly enhanced biological activity. This study suggests that further optimization of this compound could yield even more potent derivatives.

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